4-Methyl-4-(morpholin-4-yl)pentanoic acid
Description
4-Methyl-4-(morpholin-4-yl)pentanoic acid is a substituted pentanoic acid derivative featuring a morpholine ring and a methyl group at the 4th carbon of the pentanoic acid backbone. Its molecular formula is C₁₀H₁₉NO₃, with a molecular weight of 201.27 g/mol. The morpholine moiety (a six-membered ring containing one oxygen and one nitrogen atom) enhances solubility in polar solvents and aqueous media, making it valuable in pharmaceutical and biochemical applications. This compound is structurally tailored for use in drug conjugation, particularly in antibody-drug conjugates (ADCs), where its carboxylic acid group facilitates covalent linkage to amines in antibodies or payloads .
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
4-methyl-4-morpholin-4-ylpentanoic acid |
InChI |
InChI=1S/C10H19NO3/c1-10(2,4-3-9(12)13)11-5-7-14-8-6-11/h3-8H2,1-2H3,(H,12,13) |
InChI Key |
TUSAVYOAAPFAOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC(=O)O)N1CCOCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-4-(morpholin-4-yl)pentanoic acid typically involves the reaction of 4-methylpentanoic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of 4-Methyl-4-(morpholin-4-yl)pentanoic acid may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-4-(morpholin-4-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Methyl-4-(morpholin-4-yl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-4-(morpholin-4-yl)pentanoic acid involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally and functionally related pentanoic acid derivatives, focusing on substituent groups, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Research Findings
Solubility and Stability: The morpholine group in 4-methyl-4-(morpholin-4-yl)pentanoic acid significantly enhances water solubility compared to disulfide-containing analogs (e.g., 4-methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid) . This makes it advantageous for systemic applications where prolonged circulation stability is critical. Disulfide-containing analogs (e.g., 4-methyl-4-(methyldisulfanyl)pentanoic acid) are prone to cleavage in reducing environments (e.g., intracellular compartments), enabling targeted payload release in ADCs .
Functional Versatility: The carboxylic acid group allows conjugation via amide or ester bonds, a feature shared with other pentanoic acid derivatives like 5-(morpholin-4-yl)pentanoic acid hydrochloride . Unlike aromatic derivatives (e.g., 4-methyl-4-(p-methoxyphenyl)pentanoic acid), morpholine-substituted variants lack π-π stacking interactions, reducing nonspecific binding in biological systems .
Comparative Pharmacokinetics: Morpholine-containing compounds exhibit longer plasma half-lives than disulfide-linked analogs due to resistance to enzymatic degradation . Disulfide-based linkers (e.g., 4-methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid) are optimized for tumor-specific activation, leveraging the reductive tumor microenvironment .
Biological Activity
4-Methyl-4-(morpholin-4-yl)pentanoic acid (also known as 4-MMPA) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
4-MMPA is characterized by a branched pentanoic acid backbone and a morpholine ring, giving it a unique pharmacological profile. The molecular formula is , with a molecular weight of approximately 220.73 g/mol. It appears as a white to off-white crystalline powder and is soluble in water, which facilitates its use in various biological assays and therapeutic applications .
Research indicates that 4-MMPA primarily interacts with the GABAergic system, specifically modulating GABA receptors. This modulation suggests potential applications in treating neurological disorders such as anxiety and epilepsy. The compound's structural features enable it to act as a partial agonist at GABA receptors, influencing neurotransmitter release and neuronal excitability .
Neuropharmacological Effects
-
GABA Receptor Modulation :
- 4-MMPA has been shown to enhance GABAergic transmission, which is crucial for its anxiolytic and anticonvulsant properties.
- Studies indicate that it may exhibit a binding affinity comparable to other known GABAergic agents, suggesting it could be effective in managing anxiety disorders .
-
Potential Therapeutic Applications :
- Anxiety Disorders : Due to its ability to modulate GABA receptor activity, 4-MMPA may be beneficial in treating anxiety-related conditions.
- Epilepsy : Its anticonvulsant properties make it a candidate for further research in epilepsy management .
Comparative Activity with Similar Compounds
The following table summarizes the biological activities of 4-MMPA compared to structurally similar compounds:
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| 4-Methyl-4-(morpholin-4-yl)pentanoic acid | Morpholine ring, branched pentanoic acid | GABA receptor modulation |
| 2-Amino-3-methyl-N-[2-(morpholin-4-yl)ethyl]pentanamide | Contains morpholine; amine functionality | Limited GABAergic activity |
| 4-Methylpentanoic acid | Simple branched chain without morpholine | Lacks neuroactive properties |
| N-(2-Hydroxyethyl)morpholine | Morpholine structure; no carboxylic acid group | Focused on solubility rather than biological activity |
This comparison highlights the unique presence of the morpholine ring in 4-MMPA, which contributes significantly to its specific biological effects .
Study on GABAergic Activity
In a preclinical study assessing the effects of 4-MMPA on animal models of anxiety, the compound demonstrated significant anxiolytic effects when administered at varying dosages. The study utilized behavioral assays such as the elevated plus maze and open field test to evaluate anxiety levels. Results indicated that animals treated with 4-MMPA spent more time in open arms compared to control groups, suggesting reduced anxiety levels .
Efficacy in Epileptic Models
Another study focused on the anticonvulsant properties of 4-MMPA using seizure models induced by pentylenetetrazol (PTZ). The compound effectively reduced seizure frequency and duration at doses that were well-tolerated by the subjects. This finding supports its potential use as an anticonvulsant agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
